![molecular formula C11H15NO2 B2810659 N-(1-(furan-3-yl)propan-2-yl)cyclopropanecarboxamide CAS No. 1788830-97-6](/img/structure/B2810659.png)
N-(1-(furan-3-yl)propan-2-yl)cyclopropanecarboxamide
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Overview
Description
“N-(1-(furan-3-yl)propan-2-yl)cyclopropanecarboxamide” is a synthetic compound. It is part of a family of compounds known as fentanyl analogues . These compounds have been developed by pharmaceutical companies for legitimate medical use, and some have been sold as designer drugs .
Synthesis Analysis
The synthesis of furan compounds has seen recent advances. Some classical methods have been modified and improved, while other new methods have been developed . A variety of catalysts have been used for these transformations . In many studies, furan synthesis reaction mechanisms were also investigated and proposed .Molecular Structure Analysis
The molecular structure of “N-(1-(furan-3-yl)propan-2-yl)cyclopropanecarboxamide” is complex. It is a yellow crystalline powder with a molecular weight of 333.387 g/mol. Its chemical formula is C21H19NO3.Chemical Reactions Analysis
The structural variations among fentanyl-related substances can impart profound pharmacological differences between these drugs, especially with respect to potency and efficacy . The hydration of carbon–carbon double bonds in the side chain and furane ring occurs in addition to the hydrophenylation .Physical And Chemical Properties Analysis
“N-(1-(furan-3-yl)propan-2-yl)cyclopropanecarboxamide” is a yellow crystalline powder with a molecular weight of 333.387 g/mol. Its chemical formula is C21H19NO3. This compound has a melting point of 208-209°C and a solubility of less than 1 mg/mL in water.Scientific Research Applications
Synthesis and Reactivity
Furan derivatives, including those related to N-(1-(furan-3-yl)propan-2-yl)cyclopropanecarboxamide, have been synthesized through various chemical reactions. For example, Aleksandrov and El’chaninov (2017) reported the synthesis of N-(1-Naphthyl)furan-2-carboxamide and its subsequent transformation into different compounds through electrophilic substitution reactions such as nitration, bromination, formylation, and acylation (Aleksandrov & El’chaninov, 2017). This research demonstrates the compound's versatility in organic synthesis and its potential for creating various chemically significant derivatives.
Antimicrobial and Biological Activity
Another crucial area of application is the exploration of antimicrobial properties. Cakmak et al. (2022) investigated a thiazole-based heterocyclic amide derivative for its antimicrobial activity against a range of microorganisms, indicating the compound's potential for pharmaceutical applications (Cakmak et al., 2022). Furthermore, Bonilla-Castañeda et al. (2022) synthesized a N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivative, exploring its therapeutic properties including anticancer, antibacterial, and anti-inflammatory activities (Bonilla-Castañeda, Villamizar-Mogotocoro, & Kouznetsov, 2022).
Green Chemistry and Organic Synthesis
Research by Jimenez et al. (2019) on the ene-reduction of E-2-cyano-3-(furan-2-yl) acrylamide by marine and terrestrial fungi highlights an innovative green chemistry approach, underscoring the environmental benefits and sustainable aspects of utilizing such compounds in organic synthesis (Jimenez et al., 2019).
Photophysical Properties and Sensor Applications
Kumar et al. (2015) explored the photophysical properties of furan derivatives, indicating their potential application in the field of metal ion sensors. This research points to the versatility of these compounds beyond traditional organic synthesis, including their utility in developing new materials for sensing applications (Kumar, Kumawat, Gupta, & Sharma, 2015).
Safety and Hazards
This compound is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use. In the United States, the Drug Enforcement Administration placed the broadly defined class of “Fentanyl-Related Substances” on the list of Schedule I drugs in 2018, making it illegal to manufacture, distribute, or possess fentanyl analogs .
properties
IUPAC Name |
N-[1-(furan-3-yl)propan-2-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-8(6-9-4-5-14-7-9)12-11(13)10-2-3-10/h4-5,7-8,10H,2-3,6H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWZBHEYBSDBHAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=COC=C1)NC(=O)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(furan-3-yl)propan-2-yl]cyclopropanecarboxamide |
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